molecular formula C18H18O3 B6346625 (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1354941-48-2

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B6346625
CAS RN: 1354941-48-2
M. Wt: 282.3 g/mol
InChI Key: WKJZQRLMIUJFJI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 2,5-Dimethoxyphenyl-2-methylprop-2-en-1-one, is an organic compound with a molecular formula of C13H16O2. It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential applications in scientific research and its ability to act as a ligand in certain biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. When this compound binds to these receptors, it causes a conformational change in the receptor and triggers a signal transduction cascade which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the nuclear receptors PPARγ, PPARα, and PPARβ/δ, which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.

Advantages and Limitations for Lab Experiments

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is an advantageous compound to use in lab experiments due to its ability to act as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. Additionally, this compound is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in lab experiments. However, this compound is insoluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one are vast and there are many potential future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its effects on other nuclear receptors. Additionally, this compound could be studied for its potential to be used as a therapeutic agent for the treatment of various diseases, such as diabetes, obesity, and inflammation. Other potential future directions include the development of more efficient methods of synthesis and the investigation of the compound’s ability to act as an inhibitor of other biochemical processes.

Synthesis Methods

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one can be synthesized through a variety of methods. One common method is to react 2-methyl-3-nitrobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields the desired product in good yields and is relatively simple to carry out. Other methods of synthesis include a reaction with 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a palladium catalyst, a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a zinc catalyst, and a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a nickel catalyst.

Scientific Research Applications

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has a variety of scientific research applications. It has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. It has also been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARα, which is involved in the regulation of fatty acid metabolism. Additionally, this compound has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARβ/δ, which is involved in the regulation of inflammation and cell differentiation.

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)10-8-14-12-15(20-2)9-11-18(14)21-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJZQRLMIUJFJI-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

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